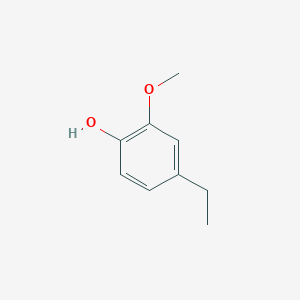

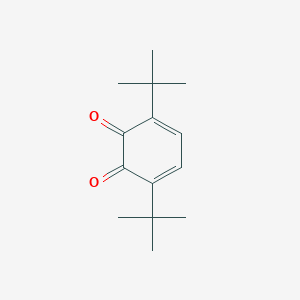

3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

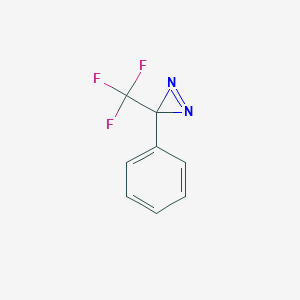

The compound "3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-" is a derivative of cyclohexadiene-dione, which is a versatile scaffold for synthesizing a variety of organic molecules, including heterocycles and natural products. These compounds are of significant interest due to their potential biological activities, such as anti-viral, anti-bacterial, and anti-cancer properties .

Synthesis Analysis

The synthesis of cyclohexadiene-dione derivatives can be achieved through various methods. One approach involves the condensation of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione catalyzed by urea, which is carried out in aqueous media under ultrasound, yielding high product yields of 80-98% . Another method reports the synthesis of a cyclic 1,3-dianionic synthon, 5,5-dimethyl-1,3-bis(trimethylsilyl)cyclohexa-1,3-diene, through the Wurtz-Fittig coupling reaction, which can further undergo Diels-Alder cycloadditions to yield novel cycloadducts .

Molecular Structure Analysis

The molecular structure of cyclohexadiene-dione derivatives is characterized by the presence of highly active methylene groups and active di-carbonyl groups, which contribute to their chemical versatility . The crystal structure of a related compound, a Michael adduct of cyclohexane-1,3-dione, has been resolved into pure syn- and anti-forms, with evidence of intermolecular hydrogen bonding in the crystalline state .

Chemical Reactions Analysis

Cyclohexadiene-dione derivatives participate in a variety of chemical reactions. For instance, they can undergo Michael additions to nitro-olefins to prepare butenolide derivatives with a 2-hydroxyimino-substituent . The Diels-Alder cycloadditions mentioned earlier are another example of the chemical reactivity of these compounds, leading to the formation of complex structures with potential biological activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-" are not detailed in the provided papers, the general properties of cyclohexadiene-dione derivatives can be inferred. These compounds typically exhibit significant reactivity due to their conjugated diene system and the presence of electron-withdrawing carbonyl groups. The physical properties such as melting points, boiling points, and solubility would depend on the specific substituents attached to the cyclohexadiene core .

Aplicaciones Científicas De Investigación

Polymorphism Studies : Kumar et al. (2004) reported on the concomitant polymorphism observed in a related compound, focusing on its flexible nature due to weak hydrogen bonding which facilitates polymorph formation. This study provides insights into the structural variations and stability of such compounds under different conditions (Kumar, Sheela, Nair, & Rath, 2004).

Reactivity in Chemical Synthesis : Zhao, Allen, and Tidwell (1993) investigated the preparation and reactivity of persistent and stable silyl-substituted bisketenes derived from similar compounds. Their findings contribute to understanding the chemical behavior and potential applications of these substances in synthetic chemistry (Zhao, Allen, & Tidwell, 1993).

Synthesis of Novel Compounds : Dietz et al. (2007) studied the reactions of cyclohexane-1,3-dione with various chemicals, leading to the formation of novel compounds with complex structures. These findings are important for the development of new materials and chemical entities (Dietz, Schwerdtfeger, Klingebiel, & Noltemeyer, 2007).

Stereochemical Aspects in Formation Processes : Wickham and Kitching (1983) explored the stereochemical aspects of the formation and reactions of allylic bis(trimethylsilyl)cyclohexenes. This research contributes to a deeper understanding of the molecular configurations and reaction mechanisms in organic chemistry (Wickham & Kitching, 1983).

Cycloaddition Reactions : Laskowski et al. (2014) investigated the cycloaddition reactions of a donor-stabilized silylene with organic 1,3-dienes and 1,2-diketones. This study is significant for its implications in the synthesis of complex organic molecules and potential applications in material science (Laskowski et al., 2014).

Propiedades

IUPAC Name |

3,6-ditert-butylcyclohexa-3,5-diene-1,2-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-13(2,3)9-7-8-10(14(4,5)6)12(16)11(9)15/h7-8H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBNZCMLHZKAKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C(=O)C1=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187702 |

Source

|

| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)- | |

CAS RN |

34105-76-5 |

Source

|

| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034105765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide](/img/structure/B121319.png)